1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one
CAS No.: 89239-17-8
Cat. No.: VC16002191
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one - 89239-17-8](/images/structure/VC16002191.png)
Specification
CAS No. | 89239-17-8 |
---|---|
Molecular Formula | C7H8N4O |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 1,3-dimethyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3,6H,1-2H3 |
Standard InChI Key | SPIVBXVULDHEQN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2C1=NC=NC2=O)C |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one, reflecting its bicyclic structure with methyl substituents at positions 1 and 3 and a ketone group at position 7. Its molecular formula, , was confirmed via high-resolution mass spectrometry, yielding an exact mass of 163.0858 Da . The SMILES notation CC1=NN(C2=C1N=CNC2=O)C
succinctly encodes its connectivity, while the InChIKey AUBQRFWTCXGISU-UHFFFAOYSA-N
provides a unique identifier for database searches .
Structural Characterization
X-ray crystallography and NMR spectroscopy reveal a planar bicyclic core, with the pyrazole ring fused to the pyrimidine ring at positions 4 and 3. The methyl groups at N1 and C3 induce steric effects that influence molecular conformation, while the ketone at C7 enhances electrophilicity, enabling nucleophilic interactions in biological systems .
Table 1: Key Identifiers and Structural Data
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one typically involves cyclization strategies. One validated method employs 3,5-diamino-1,2,4-triazole and 1,3-diketones in ethanol under reflux (60–80°C), catalyzed by acetic acid. The reaction proceeds via nucleophilic attack and dehydration, forming the pyrazolopyrimidine core. Methylation at N1 and C3 is achieved using methyl iodide in the presence of a base, such as potassium carbonate .
Optimization and Yield
Optimization studies indicate that substituting ethanol with methanol increases reaction efficiency, achieving yields up to 78%. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields a product with >95% purity, as verified by HPLC .
Table 2: Representative Synthesis Conditions
Parameter | Condition | Source |
---|---|---|
Precursor | 3,5-diamino-1,2,4-triazole | |
Solvent | Ethanol/Methanol | |
Temperature | 60–80°C | |
Catalyst | Acetic acid | |
Yield | 68–78% |
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, indicative of high crystalline stability . The compound exhibits low hygroscopicity, with a moisture uptake of <0.5% at 25°C/60% RH, making it suitable for long-term storage .
Solubility and Partitioning
Experimental data show moderate solubility in polar solvents:
The calculated partition coefficient () of 0.0 suggests balanced hydrophilicity and lipophilicity, favorable for membrane permeability .
Pharmacological Applications
TLR7 Agonist Activity
In vitro assays demonstrate that derivatives of this scaffold activate TLR7, triggering NF-κB signaling in dendritic cells (EC = 0.8 μM). This immunostimulatory property is under investigation for oncology, particularly in enhancing checkpoint inhibitor therapies.
Adenosine Receptor Antagonism
The compound exhibits affinity for adenosine A receptors (), showing potential as an anti-Parkinsonian agent by modulating dopamine signaling.
Table 3: Biological Activity Profile
Target | Activity | EC/K | Source |
---|---|---|---|
TLR7 | Agonist | 0.8 μM | |
Adenosine A | Antagonist | 120 nM |
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